Obtusafuran
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Overview
Description
Obtusafuran is a member of the class of 1-benzofurans that is 2,3-dihydro-1-benzofuran substituted by a hydroxy group at position 5, a methoxy group at position 6, a methyl group at position 3 and a phenyl group at position 2. Isolated from Dalbergia louveli, it exhibits antiplasmodial activity. It has a role as a metabolite and an antiplasmodial drug. It is a member of 1-benzofurans, an aromatic ether and a member of phenols.
Scientific Research Applications
Isolation and Characterization
- Obtusafuran derivatives have been isolated from various natural sources. For instance, a study identified a new this compound derivative, lawsonicin, from Lawsonia alba, characterized by chemical and spectroscopic methods (Siddiqui et al., 2003).
Neuroprotective Potential
- This compound compounds have shown promise in neuroprotection. Research on (2R, 3R)-Obtusafuran from Dalbergia odorifera demonstrated its efficacy in suppressing neuroinflammatory responses, potentially offering therapeutic value against neurodegenerative diseases (Lee & Jeong, 2014).
Synthesis and Chemical Studies
- The asymmetric synthesis of this compound has been explored, highlighting methods such as enantioselective hydrogenation and intramolecular ring closure, which are crucial for producing chiral alcohols and constructing the trans-dihydrobenzofuran core (Chen & Weisel, 2012).
Anti-Inflammatory and Anticarcinogenic Properties
- This compound from Dalbergia louvelii exhibited antiplasmodial activity, implying potential use in treating malaria (Beldjoudi et al., 2003).
- Additionally, this compound demonstrated potent quinone reductase inducing activity, indicating its potential as an anticarcinogenic agent (Yin et al., 2004).
Pharmacological Studies
- Cecropia obtusifolia extract, containing this compound, has been studied for various pharmacological effects, including analgesic, anti-inflammatory, and central nervous system depressant activities (Pérez-Guerrero et al., 2001).
Antioxidant and Antihyperlipidemic Effects
- Obtusafolin, an anthraquinone including this compound, has been reported to reduce blood lipid levels and exhibit antioxidant effects, suggesting its potential for ameliorating lipid dysfunction induced by a high-fat diet (Zhuang et al., 2016).
Anti-Inflammatory Mechanisms
- Studies on Chamaecyparis obtusa extracts have highlighted their anti-inflammatory properties, potentially acting via inhibition of the JAK/STAT axis in cells, thus offering therapeutic approaches for inflammatory diseases (Kwon et al., 2021).
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(2R,3R)-6-methoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C16H16O3/c1-10-12-8-13(17)15(18-2)9-14(12)19-16(10)11-6-4-3-5-7-11/h3-10,16-17H,1-2H3/t10-,16-/m1/s1 |
InChI Key |
FRERFZXINXYHDY-QLJPJBMISA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC2=CC(=C(C=C12)O)OC)C3=CC=CC=C3 |
SMILES |
CC1C(OC2=CC(=C(C=C12)O)OC)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(OC2=CC(=C(C=C12)O)OC)C3=CC=CC=C3 |
Synonyms |
obtusafuran |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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